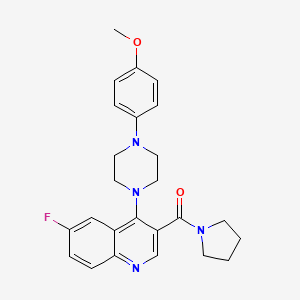
(6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a quinoline, a piperazine, and a pyrrolidine . The presence of these groups suggests that the compound could have interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups . The quinoline, piperazine, and pyrrolidine groups would all contribute to the overall shape and properties of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine group could make the compound basic, while the quinoline group could contribute to its aromaticity .Aplicaciones Científicas De Investigación
Antimicrobial Applications
The compound has been synthesized and studied for its antimicrobial properties . The study involved the synthesis of fluoroquinolone-based 4-thiazolidinones, which are known for their antibacterial and antifungal activities . The synthesized compounds were screened for antifungal and antibacterial activities .
Antiviral Applications
Indole derivatives, which include compounds similar to the one , have been reported to have anti-HIV-1 properties . Molecular docking studies were performed to understand their potential as antiviral agents .
Anticancer Applications
Indole derivatives have also been investigated for their anticancer properties . The structural activity relationship study of fluoroquinolones suggested that the carboxylic acid or hydrolyzable amide and ester group at C-3 position is essential for activity, and basic group at C-7 can influence the potency and pharmacokinetics of fluoroquinolones .
Antidiabetic Applications
Fluoroquinolones, which include the compound , have been extensively investigated as antidiabetic agents . The piperazine ring, a common structural motif in this compound, is found in biologically active compounds for a variety of disease states, including antidiabetic drugs .
Antibacterial Applications
Derivatives with 4-benzoyl substituents at the 7- (4-carbopiperazin-1-yl) position showed stronger bactericidal effects against Gram-negative species . This suggests that the compound could potentially have similar antibacterial properties .
Antifungal Applications
As mentioned earlier, the compound has been synthesized and studied for its antifungal properties . The synthesized compounds were screened for antifungal activities .
Mecanismo De Acción
Propiedades
IUPAC Name |
[6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O2/c1-32-20-7-5-19(6-8-20)28-12-14-29(15-13-28)24-21-16-18(26)4-9-23(21)27-17-22(24)25(31)30-10-2-3-11-30/h4-9,16-17H,2-3,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTUBKXSVCYZJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCC5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2870581.png)
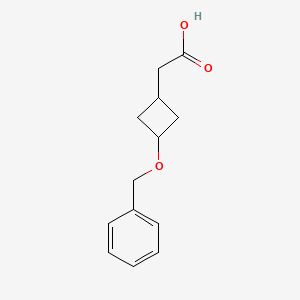
![8-(2-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2870583.png)
![1-Tert-butoxycarbonyl-2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2870584.png)
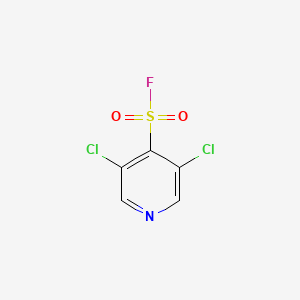
![1-Isopropyl-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea](/img/structure/B2870591.png)
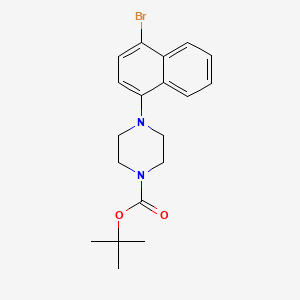
![N~1~-(3-chlorobenzyl)-2-{2-methyl-4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2870593.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2870594.png)

![[(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetic acid](/img/structure/B2870596.png)
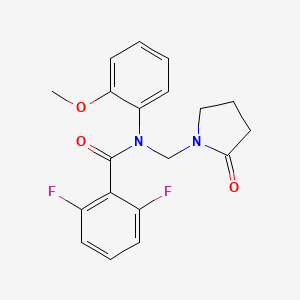
![3-((2-Chloro-6-fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2870598.png)
![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2870599.png)